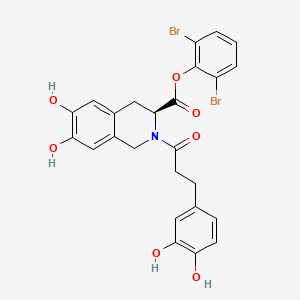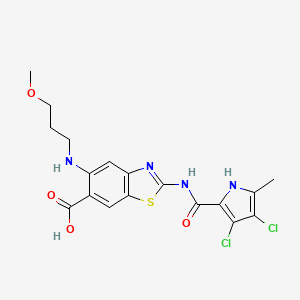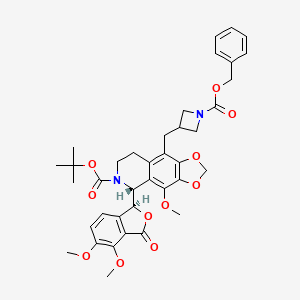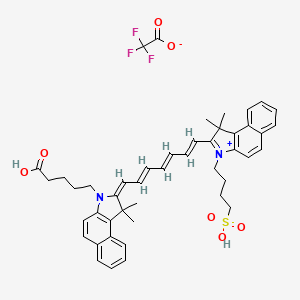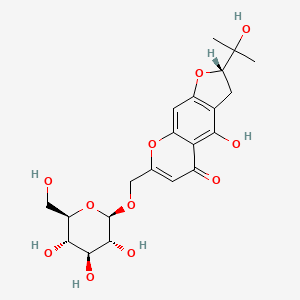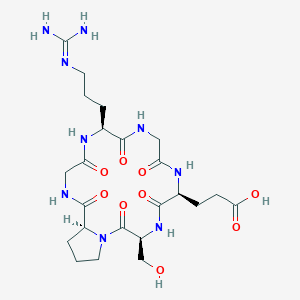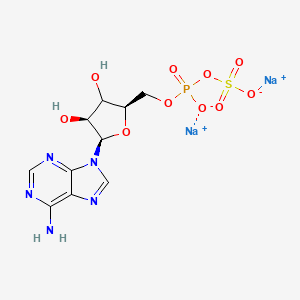
Adenosine 5'-phosphosulfate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-phosphosulfate (disodium) is a sulfur-containing compound that plays a crucial role in the metabolism of sulfur in various organisms. It is a key intermediate in the biosynthesis of sulfur-containing compounds and is involved in the transfer of sulfate groups to other molecules. The compound is often used in scientific research to study sulfotransferases and sulforeductases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate (disodium) can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the reaction of adenosine with sulfuric acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate (disodium) is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 5’-phosphosulfate (disodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in sulfur metabolism and the transfer of sulfate groups to other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of adenosine 5’-phosphosulfate (disodium) include sulfuric acid, sodium hydroxide, and various catalysts. The reaction conditions typically involve controlled temperature, pH, and reaction time to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of adenosine 5’-phosphosulfate (disodium) include various sulfur-containing compounds, such as sulfates and sulfonates. These products are essential for various biological processes and industrial applications .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-phosphosulfate (disodium) has a wide range of applications in scientific research. It is used to study the mechanisms of sulfotransferases and sulforeductases, which are enzymes involved in the transfer and reduction of sulfate groups. The compound is also used in the study of sulfur metabolism in plants and animals .
In the field of medicine, adenosine 5’-phosphosulfate (disodium) is used to investigate the role of sulfur-containing compounds in various diseases and conditions. It is also used in the development of new drugs and therapies targeting sulfur metabolism .
In industry, adenosine 5’-phosphosulfate (disodium) is used in the production of various sulfur-containing chemicals and materials. It is also used in the development of new industrial processes and technologies .
Wirkmechanismus
Adenosine 5’-phosphosulfate (disodium) exerts its effects by acting as a substrate for sulfotransferases and sulforeductases. These enzymes catalyze the transfer and reduction of sulfate groups, which are essential for various biological processes. The compound interacts with specific molecular targets and pathways involved in sulfur metabolism, leading to the formation of various sulfur-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-phosphosulfate (disodium) is unique in its role as a key intermediate in sulfur metabolism. Similar compounds include adenosine 3’-phosphate 5’-phosphosulfate and adenosine 5’-diphosphate, which also play roles in sulfur metabolism but have different structures and functions .
List of Similar Compounds:- Adenosine 3’-phosphate 5’-phosphosulfate
- Adenosine 5’-diphosphate
- Adenosine 5’-monophosphate
Eigenschaften
Molekularformel |
C10H12N5Na2O10PS |
|---|---|
Molekulargewicht |
471.25 g/mol |
IUPAC-Name |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate |
InChI |
InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI-Schlüssel |
ZPTNSTABODLUOW-QONMVAKYSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



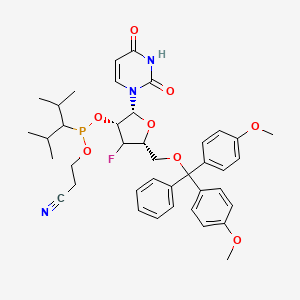
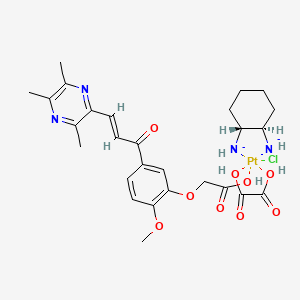
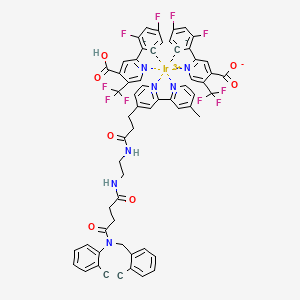
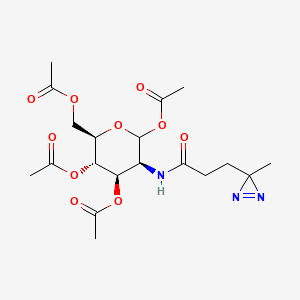
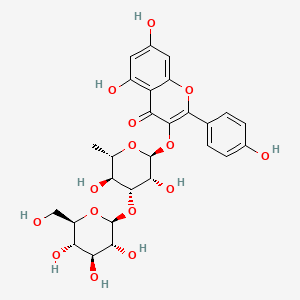
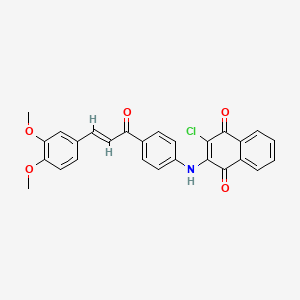
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
